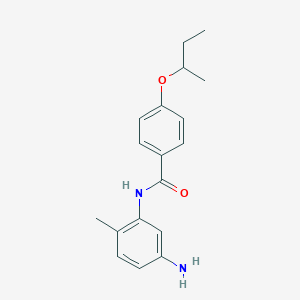
N-(5-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide
描述
N-(5-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide is a useful research compound. Its molecular formula is C18H22N2O2 and its molecular weight is 298.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-Amino-2-methylphenyl)-4-(sec-butoxy)benzamide is a synthetic compound belonging to the class of benzamides, which have garnered interest for their diverse biological activities, particularly in medicinal chemistry. This article explores its biological activities, mechanisms of action, structure-activity relationships, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The chemical structure of this compound includes:
- Amino Group : Contributes to hydrogen bonding and increases solubility.
- Sec-butoxy Group : Enhances lipophilicity, potentially improving membrane permeability.
- Benzamide Core : Serves as a scaffold for biological activity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. Studies have shown its effectiveness in inhibiting the growth of various cancer cell lines, particularly prostate cancer cells. The compound's mechanism involves the modulation of androgen receptor (AR) signaling pathways, which are critical in prostate cancer progression.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| LNCaP (Prostate) | 0.09 | Inhibition of AR-coactivator interaction |
| MCF-7 (Breast) | 0.15 | Induction of apoptosis via mitochondrial pathway |
Antimicrobial Properties
In addition to its anticancer activity, this compound has been evaluated for antimicrobial effects. Preliminary studies suggest that it possesses moderate activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Table 2: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Androgen Receptor Modulation : The compound inhibits the interaction between AR and coactivators, thereby reducing AR-mediated transcriptional activity.
- Enzyme Inhibition : It may inhibit histone deacetylases (HDACs), leading to altered gene expression profiles associated with cancer progression.
- Cell Cycle Arrest : Induces cell cycle arrest in the G1 phase, preventing cancer cell proliferation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the benzamide core and side chains have been systematically studied:
- Amino Group Positioning : The position and nature of substituents on the aromatic ring significantly influence biological potency.
- Alkyl Chain Variations : Alterations in the alkyl chain length and branching (e.g., sec-butoxy vs. other alkoxy groups) can affect solubility and biological activity.
Table 3: SAR Analysis
| Compound Variant | Biological Activity | Notes |
|---|---|---|
| N-(5-Amino-2-methylphenyl)-4-methoxybenzamide | Moderate Anticancer Activity | Less potent than sec-butoxy variant |
| N-(5-Amino-2-methylphenyl)-4-propoxybenzamide | Lower Anticancer Activity | Reduced lipophilicity |
Case Studies
-
Prostate Cancer Study :
- A clinical study assessed the effect of this compound on LNCaP cells, demonstrating a significant reduction in cell viability and induction of apoptosis at concentrations as low as 0.09 µM.
-
Antimicrobial Efficacy Evaluation :
- A laboratory study tested various concentrations against Staphylococcus aureus and Escherichia coli, finding effective inhibition at MIC values of 32 µg/mL and 64 µg/mL respectively.
属性
IUPAC Name |
N-(5-amino-2-methylphenyl)-4-butan-2-yloxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-4-13(3)22-16-9-6-14(7-10-16)18(21)20-17-11-15(19)8-5-12(17)2/h5-11,13H,4,19H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMYEBMKFRACFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















